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Tetrachlorosalicylanilide

Cat. No.: B1203695
CAS No.: 7426-07-5
M. Wt: 351.0 g/mol
InChI Key: BDOBMVIEWHZYDL-UHFFFAOYSA-N
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Description

Historical Trajectories and Early Research Paradigms of Halogenated Salicylanilides

The study of salicylanilides and their halogenated derivatives dates back several decades, with initial research focusing on their antimicrobial properties. Originally, these compounds were developed for use as topical fungicides and as antimicrobial agents in products like soap. aosis.co.zagoogle.com The introduction of halogen atoms into the salicylanilide (B1680751) structure was found to enhance their biological activity.

In the mid-20th century, the research paradigm shifted towards their potent anthelmintic (anti-parasitic) activity. aosis.co.zanih.gov Halogenated salicylanilides such as niclosamide, closantel (B1026), and rafoxanide (B1680503) became important in both veterinary and human medicine for treating parasitic worm infections. aosis.co.zanih.govmdpi.com Early investigations into the mechanism of action of compounds like 3,3′,4′,5-tetrachlorosalicylanilide revealed their function as membrane-active agents. Research on Staphylococcus aureus demonstrated that these germicides act by adsorbing to the bacterial cell membrane, disrupting energy-dependent processes like amino acid and phosphate (B84403) transport, which is sufficient to inhibit growth. microbiologyresearch.orgmicrobiologyresearch.org This fundamental understanding of their ability to interfere with cellular energy metabolism laid the groundwork for future research applications.

Current Significance and Academic Relevance of Tetrachlorosalicylanilide in Diverse Research Domains

In contemporary research, 3,3′,4′,5-tetrachlorosalicylanilide (TCS) has garnered significant attention, primarily for its role as a metabolic uncoupler. researchgate.netmdpi.com This property is extensively studied in the field of environmental biotechnology, particularly for wastewater treatment. Research has demonstrated that by uncoupling oxidative phosphorylation, TCS can effectively reduce the generation of excess sludge in activated sludge systems, a major operational challenge in wastewater treatment plants. researchgate.netnih.govresearchgate.net

The academic relevance of this compound extends to the study of microbial biofilms and membrane biofouling. hep.com.cnresearchgate.net Biofilm formation on membranes in systems like membrane bioreactors (MBRs) impedes performance. mdpi.com this compound is investigated for its ability to inhibit biofilm formation and reduce the secretion of extracellular polymeric substances (EPS), which are key components of the biofilm matrix. hep.com.cnresearchgate.net Studies explore how TCS affects the surface characteristics and flocculability of bacteria, providing insights into controlling biofouling. researchgate.net

Furthermore, the uncoupling mechanism of salicylanilides, including this compound, has led to their investigation in oncology. nih.govmdpi.com The ability to disrupt mitochondrial energy production is a potential mechanism for inducing cytotoxic effects in cancer cells. nih.gov Research in this domain explores how these compounds might be repurposed as anticancer agents by targeting the metabolic vulnerabilities of tumors. nih.govmdpi.com

Scope and Objectives of Research on this compound

The primary objectives of current research on this compound are multifaceted and largely application-driven. A significant focus is on optimizing its use in environmental engineering. Key research goals include:

Enhancing Wastewater Treatment Efficiency: Studies aim to determine the optimal conditions for using this compound to minimize sludge production in sequencing batch reactors and membrane bioreactors without compromising the removal of organic pollutants. mdpi.comhep.com.cnnih.gov

Understanding and Controlling Biofouling: A major objective is to elucidate the mechanisms by which this compound inhibits biofilm formation and alters microbial community structures. hep.com.cnresearchgate.net This research seeks to develop new strategies for mitigating membrane fouling in water treatment systems. hep.com.cn

Investigating Microbial Ecosystem Impact: Researchers are focused on understanding the broader effects of this compound on the microbial communities within treatment systems. This includes assessing its impact on bacterial diversity and the activity of specific microbial groups, such as nitrifying bacteria. nih.gov

In biomedical research, the objective is to explore the therapeutic potential of salicylanilides. This involves investigating their mechanisms of action, such as the inhibition of bacterial two-component regulatory systems and the uncoupling of oxidative phosphorylation, as potential avenues for developing new antimicrobial and anticancer drugs. nih.govmdpi.comresearchgate.net

Chemical Properties of 3,3′,4′,5-Tetrachlorosalicylanilide

PropertyValue
CAS Number 1154-59-2
Molecular Formula C₁₃H₇Cl₄NO₂
Molecular Weight 351.01 g/mol
IUPAC Name 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Appearance Off-white to beige crystalline powder
Melting Point 162 °C
Solubility Soluble in alkaline aqueous solutions and many organic solvents.

Data sourced from references hep.com.cnnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl4NO2 B1203695 Tetrachlorosalicylanilide CAS No. 7426-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7426-07-5

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20)

InChI Key

BDOBMVIEWHZYDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

Other CAS No.

7426-07-5

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tetrachlorosalicylanilide

Overview of Established Synthetic Pathways for Tetrachlorosalicylanilide

The classical and most established method for synthesizing this compound involves the condensation reaction between 3,5-dichlorosalicylic acid and 3,4-dichloroaniline (B118046). This reaction typically requires a dehydrating agent to facilitate the formation of the amide linkage.

Reaction Scheme:

Generated code

Another established dehydrating agent used in the synthesis of related salicylanilides is thionyl chloride (SOCl₂). google.com The principle remains the same: the conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes nucleophilic attack by the amine.

The general protocol for such a synthesis involves suspending the 3,5-dichlorosalicylic acid and 3,4-dichloroaniline in a suitable solvent like chlorobenzene (B131634). A dehydrating agent, such as phosphorus trichloride (B1173362), is then added, and the mixture is heated to reflux until the evolution of hydrogen chloride gas ceases. google.com The product is then typically isolated by neutralization, removal of the solvent (often by steam distillation), filtration, and recrystallization from an appropriate solvent like glacial acetic acid or ethylene (B1197577) glycol monomethyl ether. google.com

Table 1: Established Synthetic Protocol for a Related Polychlorinated Salicylanilide (B1680751)

StepProcedure
1. Reactant Mixture Suspend 3,5-dichloro-2-hydroxybenzene-1-carboxylic acid and 2,3,4-trichloroaniline (B50295) in chlorobenzene.
2. Reagent Addition Add phosphorus trichloride and a catalytic amount of aluminium chloride.
3. Reaction Boil the suspension until a clear solution is obtained and hydrogen chloride evolution stops.
4. Work-up Filter the hot solution, neutralize with a soda solution, and remove the chlorobenzene via steam distillation.
5. Purification Filter the residue and recrystallize from ethylene glycol monomethyl ether.
Source: Adapted from a general method for poly-halo-salicylanilides. google.com

Novel Synthetic Approaches and Efficiency Optimization

While classical methods are robust, there is a continuous drive towards developing more efficient and environmentally benign synthetic strategies. For the synthesis of salicylanilides and related compounds, microwave-assisted synthesis has emerged as a promising novel approach. nih.gov

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov This is attributed to the efficient and rapid heating of the reaction mixture. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of this technique to other salicylanilide derivatives suggests its potential applicability. researchgate.net Such a method would likely involve the same reactants (3,5-dichlorosalicylic acid and 3,4-dichloroaniline) and a suitable coupling agent in a high-boiling polar solvent, irradiated in a dedicated microwave reactor.

Optimization of reaction conditions for the synthesis of amides, in general, involves a systematic study of parameters such as solvent, temperature, catalyst, and reactant ratios. google.com For the synthesis of this compound, optimization would focus on maximizing the yield and purity while minimizing reaction time and by-product formation. This could involve screening different dehydrating agents, exploring various solvents, and fine-tuning the reaction temperature and time. The use of response surface methodology has been reported for optimizing the concentration of this compound in other applications, a technique that could be adapted for optimizing its synthesis. google.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. These analogues typically involve variations in the halogen substitution pattern on either the salicylic (B10762653) acid or the aniline (B41778) ring.

The synthetic methodology for these analogues is largely parallel to that of this compound itself. It involves the condensation of a substituted salicylic acid with a substituted aniline. For instance, the synthesis of N-benzoyl-2-hydroxybenzamides has been achieved by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov Similarly, a variety of halogenated salicylanilides have been synthesized by reacting different halogen-substituted salicylic acids with various halogen-substituted anilines. researchgate.net

Table 2: Examples of Synthesized Halogenated Salicylanilide Analogues

Salicylic Acid MoietyAniline MoietyResulting Salicylanilide Analogue
5-Chlorosalicylic acid3,4-Dichloroaniline5,3',4'-Trichlorosalicylanilide
3,5-Diiodosalicylic acid4-Chloroaniline3,5-Diiodo-4'-chlorosalicylanilide
5-Bromosalicylic acid2,3,4-Trichloroaniline5-Bromo-2',3',4'-trichlorosalicylanilide google.com
4,5-Dichlorosalicylic acid3,4-Dichloroaniline4,5,3',4'-Tetrachlorosalicylanilide google.com

The synthesis of these analogues often employs the same dehydrating agents, such as phosphorus trichloride, and similar reaction conditions as the parent compound. google.comsci-hub.se The purification of these analogues is also typically achieved through recrystallization.

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect of chemical synthesis, particularly for biologically active molecules. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. google.com This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The this compound molecule (3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) is achiral. It does not possess any stereocenters (an atom, typically carbon, that is attached to four different types of atoms or groups of atoms). As a result, this compound does not exist as enantiomers or diastereomers.

However, stereochemical considerations can become relevant in the synthesis of certain analogues of this compound. If either the salicylic acid or the aniline precursor contains a chiral center, or if a chiral catalyst is used in the synthesis, the resulting salicylanilide could be chiral and exist as different stereoisomers. For instance, the synthesis of salicylanilide esters of N-protected amino acids would result in chiral molecules due to the inherent chirality of the amino acid moiety.

While this compound itself does not have stereoisomers, it does possess conformational isomers due to rotation around the single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. The planarity of the amide bond and the relative orientation of the two aromatic rings can be influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide oxygen, as well as by steric hindrance from the chlorine substituents. Conformational analysis, which can be studied by techniques like NMR spectroscopy and computational modeling, can provide insights into the preferred three-dimensional shape of the molecule in solution and in the solid state. rsc.orgbeilstein-journals.org

Elucidation of Mechanistic Pathways of Tetrachlorosalicylanilide Action

Biochemical Mechanisms of Action

Tetrachlorosalicylanilide (TCS) exerts its biological effects through potent interference with fundamental cellular energy processes. Its mechanisms are primarily centered on the inhibition and modulation of key enzymes and the disruption of energy-transducing membranes, leading to a collapse of cellular energy metabolism.

TCS interacts with and alters the function of critical enzymes, most notably those involved in ion transport and energy conversion.

This compound has been shown to directly interact with the sarcoplasmic reticulum Ca2+-ATPase, a P-type ATPase crucial for calcium homeostasis in muscle cells. frontiersin.org This enzyme couples the hydrolysis of one molecule of ATP to the transport of two calcium ions from the cytoplasm into the sarcoplasmic reticulum lumen, a process essential for muscle relaxation. frontiersin.orgfrontiersin.org

The interaction of TCS with the Ca2+-ATPase is complex, exhibiting both stimulatory and inhibitory effects that are dependent on its concentration. nih.gov At optimal concentrations (at pH 7.0 and 6°C), TCS can stimulate Ca2+ uptake and ATP hydrolysis activities by up to five-fold. nih.gov A detailed analysis of the partial reactions of the ATPase cycle reveals that TCS specifically accelerates the rate of Ca2+ release from the ADP-sensitive phosphoenzyme intermediate (E1~P) by as much as six-fold, while other steps in the reaction sequence are less affected. nih.gov This indicates a rather specific site of action within the enzyme's catalytic cycle. The effects are more pronounced at lower temperatures and are influenced by pH, with the protonated form of TCS appearing to be the active species for both stimulation and inhibition. nih.gov

Table 1: Effect of this compound on Sarcoplasmic Reticulum Ca2+-ATPase Activity

Parameter Observation Reported Magnitude of Effect
Ca2+ Uptake & ATP Hydrolysis Stimulatory at optimal concentrations Up to 5-fold increase
Ca2+ Release from Phosphoenzyme Accelerated rate Up to 6-fold increase
Other Reaction Steps Minimally affected Minor extent

Data derived from characterization studies at pH 7.0 and 6°C. nih.gov

The precise binding site of this compound on the Ca2+-ATPase has not been definitively mapped but evidence points towards interaction with hydrophobic regions of the enzyme or the surrounding lipid bilayer. nih.gov The lipophilic (fat-soluble) nature of TCS facilitates its entry into the cell membrane. nih.gov It is suggested that TCS may exert its influence by altering the physical state of the lipid bilayer, which in turn modulates enzyme activity. nih.gov However, a direct interaction with hydrophobic domains of the ATPase protein itself cannot be excluded as a potential mechanism. nih.gov

In prokaryotic systems like Staphylococcus aureus, the antibacterial action of TCS depends on its reversible adsorption to combining sites on the cell membrane. acs.org The resistance observed in some bacteria, such as Escherichia coli, is attributed to a decreased adsorption at the cell wall, preventing the compound from reaching its target sites on the membrane. acs.org

One of the most well-documented actions of TCS is its function as a potent metabolic uncoupler. Uncoupling agents disrupt the critical link between electron transport and ATP synthesis (oxidative phosphorylation). wikipedia.org

In both mitochondria and prokaryotic cells, the electron transport chain pumps protons (H+) across a membrane, creating an electrochemical potential known as the proton-motive force. lumenlearning.com This gradient is the driving force used by the enzyme ATP synthase to produce ATP. lumenlearning.com

This compound, as a classical uncoupler, is a lipophilic weak acid that can transport protons across the membrane, effectively creating a "leak". nih.govwikipedia.org This action dissipates the carefully maintained proton gradient. nih.gov Consequently, the energy stored in the gradient is released as heat, and the ATP synthase is deprived of the proton flow it needs to synthesize ATP. wikipedia.org This uncoupling of electron transport from ATP synthesis leads to a futile cycle where the cell continues to consume oxygen and burn fuel at an accelerated rate without producing the necessary energy currency (ATP) to power cellular activities. wikipedia.org

In prokaryotic systems, the uncoupling action of TCS has profound effects on cellular viability. The electron transport chain and ATP synthase are located on the plasma membrane of prokaryotes. openstax.org By disrupting the proton gradient across this membrane, TCS effectively halts ATP production. nih.govwikipedia.org

Studies on Staphylococcus aureus have shown that at bacteriostatic concentrations, TCS inhibits energy-dependent processes. acs.org This includes the active transport of essential molecules like phosphate (B84403) and amino acids into the cell and their subsequent incorporation into cellular materials such as proteins. acs.org The inhibition of these energy-dependent functions is sufficient to stop bacterial growth. acs.org In the methanogen Methanothermobacter thermautotrophicus, TCS has been observed to profoundly inhibit methanogenesis, the organism's primary energy-producing pathway that is directly linked to ATP synthesis. oup.com This demonstrates the compound's broad impact on diverse prokaryotic energy-conserving systems.

Table 2: Summary of this compound's Impact on Prokaryotic Bioenergetics

Prokaryotic System Key Process Affected Consequence
Staphylococcus aureus Energy-dependent transport (amino acids, phosphate) Inhibition of growth (bacteriostasis)
Methanothermobacter thermautotrophicus Methanogenesis Inhibition of ATP synthesis

This table summarizes findings from studies on specific prokaryotic organisms. acs.orgoup.com

Membrane-Active Properties and Cellular Permeability

The initial step in the antibacterial action of this compound against bacteria such as Staphylococcus aureus is its reversible adsorption onto the cell membrane. microbiologyresearch.org This interaction is a critical prerequisite for its bacteriostatic effect. microbiologyresearch.org The process is characterized by the binding of a specific number of this compound molecules per bacterium, with studies indicating that approximately 0.75 x 10^5 molecules are adsorbed per S. aureus cell to achieve bacteriostasis. microbiologyresearch.org

This adsorption is considered a shared characteristic among several membrane-active antibacterial compounds. microbiologyresearch.org The efficacy of this binding is influenced by the bacterial cell wall structure. For instance, the resistance of Escherichia coli to this compound is attributed to reduced adsorption, a property governed by its cell wall, which impedes the compound's penetration to the active sites on the cell membrane. microbiologyresearch.orgnih.gov This initial, reversible binding stage is crucial as it concentrates the compound at the cell surface, facilitating its subsequent disruptive actions on membrane functions. microbiologyresearch.org The interaction can be conceptualized as an equilibrium process where the compound associates with and dissociates from the membrane, a dynamic that precedes more permanent effects on cellular transport and energy systems. nih.gov

Following adsorption, this compound exerts a profound inhibitory effect on the energy-dependent functions of the microbial cell membrane. microbiologyresearch.org It acts as an uncoupler of oxidative phosphorylation, which disrupts the cell's ability to utilize metabolic energy for essential transport processes. nih.govnih.gov This is achieved by increasing the permeability of the membrane to protons, which dissipates the proton gradient necessary for coupling energy to the transport of substrates. nih.govnih.gov

Specifically, in bacteria like Staphylococcus aureus and Streptococcus faecalis, this compound at low, bacteriostatic concentrations strongly inhibits the active, energy-requiring transport of essential molecules such as phosphates and various amino acids. microbiologyresearch.orgnih.gov This disruption leads to the release of amino acids from the cell's internal pool because the energy-dependent processes required to maintain this pool are compromised. microbiologyresearch.org

Conversely, transport processes that are not dependent on metabolic energy, such as the passive uptake of glucose and certain amino acids, remain largely unaffected. microbiologyresearch.orgnih.gov The compound's targeted interference with energy-dependent transport and metabolism is sufficient to halt bacterial growth. microbiologyresearch.org While it potently inhibits transport, it has little effect on ATP generation through glycolysis or its use in macromolecular synthesis, indicating a direct impact on membrane transport energetics rather than a general shutdown of cellular energy production. nih.govasm.org

Interactions with Microbial Physiological Processes

This compound demonstrates the ability to modulate the formation and integrity of bacterial biofilms, which are structured communities of microorganisms encased in a self-produced matrix. nih.govencyclopedia.pub Biofilms provide bacteria with enhanced protection against environmental stresses and antimicrobial agents. nih.govmdpi.com The action of this compound can interfere with the initial stages of biofilm development, including the crucial transition from a planktonic (free-swimming) state to a surface-attached one. elifesciences.org

The process of biofilm formation involves stages of attachment, maturation, and eventual detachment or dispersal. encyclopedia.pubmdpi.com Compounds that interfere with any of these stages can effectively control biofilm development. Some agents can stimulate the production of enzymes that degrade the biofilm matrix, leading to its dispersal. mdpi.com While direct studies on this compound's effect on biofilm detachment are specific, its known role as a metabolic uncoupler suggests it could influence these energy-intensive processes. mdpi.com For example, in activated sludge, high concentrations of the compound have been shown to induce cell lysis, which would inherently lead to biofilm detachment and reduction. mdpi.com

The structural integrity of a biofilm is heavily dependent on its extracellular matrix, which is composed of extracellular polymeric substances (EPS). researchgate.netfrontiersin.org This matrix, or "matrixome," includes a complex mixture of exopolysaccharides, proteins, lipids, and extracellular DNA (eDNA), all of which provide a scaffold for the microbial community and protect it. researchgate.netmdpi.com Targeting these components is a key strategy for disrupting biofilms. mdpi.com

Table 1: Effect of this compound (TCS) on Extracellular Components in Activated Sludge
TCS Concentration (mg/L)Effect on EPS ProteinEffect on EPS PolysaccharideSupernatant DNA Level (mg/L)Observation
0BaselineBaseline~1.0Slight degree of natural cell lysis. mdpi.com
0.6 - 3.0IncreasedSlight Change< 2.0Stimulated EPS production. mdpi.com
6.0Sharply IncreasedSlight Change4.97Significant increase in cell lysis. mdpi.com
12.0Sharply IncreasedSlight Change15.34High degree of cell lysis. mdpi.com

Modulation of Biofilm Formation and Detachment

Quorum Sensing Pathway Disruption

This compound (TCS) has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates gene expression based on population density. slideshare.netfrontiersin.orgqualitru.com This process relies on the production and detection of signaling molecules called autoinducers. slideshare.netfrontiersin.org By interfering with QS, TCS can disrupt coordinated bacterial behaviors, including virulence and biofilm formation. qualitru.complos.orgfrontiersin.org

The disruption of QS pathways is a significant aspect of the antibacterial action of TCS. plos.org In Pseudomonas aeruginosa, for instance, the QS network controls the production of numerous virulence factors. frontiersin.orgsciopen.com By targeting key regulators within these pathways, such as LasR, inhibitors can effectively suppress the expression of virulence genes. mdpi.com This inhibitory action can weaken the pathogenicity of bacteria and reduce their resistance to conventional antibiotics. frontiersin.orgarxiv.org The ability of compounds like TCS to interfere with these communication systems represents a promising strategy for controlling bacterial infections. frontiersin.orgsciopen.com

Influence on Microbial Extracellular Electron Transfer (EET)

This compound exhibits a notable, concentration-dependent influence on the microbial extracellular electron transfer (EET) of some microorganisms. researchgate.netnih.gov EET is a critical process in which microbes transfer electrons to external acceptors and is fundamental to various bioelectrochemical systems (BESs). nih.govmdpi.com

Studies have shown that TCS, as a metabolic uncoupler, can significantly affect the energy metabolism and EET of bacteria like Shewanella oneidensis. researchgate.netnih.gov This interaction is complex, with low concentrations of TCS potentially enhancing EET processes, while higher concentrations lead to inhibition. researchgate.netnih.gov

Impact on Current Generation and Substrate Degradation in Bioelectrochemical Systems

In the context of bioelectrochemical systems such as microbial fuel cells (MFCs), the influence of this compound (TCS) on current generation and substrate degradation is directly linked to its effect on microbial extracellular electron transfer (EET). researchgate.netnih.gov At lower concentrations, TCS has been observed to promote current generation and enhance the degradation of substrates like lactate (B86563) in MFCs inoculated with Shewanella oneidensis MR-1. researchgate.netnih.gov This enhancement is attributed to the uncoupling effect of TCS, which can alter the metabolic pathways of the bacteria, potentially shifting more energy towards EET and thus increasing electrical output. researchgate.net

Below is a data table summarizing the concentration-dependent effects of TCS on MFC performance with Shewanella oneidensis MR-1.

TCS Concentration (mg/L)Effect on Current GenerationEffect on Lactate DegradationReference
50PromotedHighest removal researchgate.net
100Promoted (less than 50 mg/L)Enhanced researchgate.net
400SuppressedLowest removal researchgate.net
Mechanisms of Microbial Inhibition at Elevated Concentrations

At elevated concentrations, this compound (TCS) transitions from a promoter of extracellular electron transfer to an inhibitor of microbial activity. researchgate.netnih.gov This inhibitory effect is a key aspect of its function as a germicide. The primary mechanism of inhibition at higher doses involves the disruption of the bacterial cell membrane's integrity and function. microbiologyresearch.orgnih.gov

Research indicates that TCS adsorbs to the cell membrane of bacteria such as Staphylococcus aureus. microbiologyresearch.org This adsorption inhibits energy-dependent processes that are vital for the cell's survival, including the transport of essential molecules like phosphate and amino acids into the cell. microbiologyresearch.org Consequently, the energy-dependent incorporation of these molecules into cellular material is also halted. microbiologyresearch.org This disruption of energy metabolism is sufficient to cause bacteriostasis, the inhibition of bacterial growth. microbiologyresearch.orgmicrobiologyresearch.org

Furthermore, studies have shown that many antibacterial compounds, including salicylanilides, can compromise the integrity of the bacterial cell membrane, leading to a rapid decrease in the cellular incorporation of precursors for RNA, DNA, and protein synthesis. nih.gov At sufficiently high concentrations, this membrane disruption can be bactericidal. microbiologyresearch.org The resistance of Gram-negative bacteria like Escherichia coli to these compounds is often attributed to the structure of their cell wall, which limits the penetration of the germicide to the cell membrane. microbiologyresearch.org

Photochemical Reactivity and Photosensitization Principles

This compound (TCS) is known for its photochemical reactivity, a property that underlies its role as a photosensitizer. grantome.comunmc.edu Photosensitization is a process where a chemical agent, upon absorbing light, initiates a chemical reaction that can lead to biological effects such as phototoxicity or photoallergy. grantome.comunmc.edu The absorption of light, typically in the UVA range, elevates TCS to an excited state, making it highly reactive. researchgate.netugr.es

This increased reactivity allows the excited TCS molecule to interact with its surrounding environment, leading to the generation of reactive species. grantome.comnih.gov The specific photochemical pathways and the types of reactive species produced are crucial in understanding the mechanisms of photosensitivity induced by TCS.

Photochemical Reaction Pathways of this compound in Solution

The photochemical reactions of this compound (TCS) in solution are initiated by the absorption of light, which transitions the molecule to an excited state. grantome.comnumberanalytics.com A primary and significant pathway for halogenated salicylanilides like TCS, upon irradiation, is the homolytic cleavage of a carbon-chlorine bond. grantome.com This process results in the formation of an aryl radical. grantome.com

This highly reactive aryl radical can then participate in subsequent reactions. One such reaction is the abstraction of a hydrogen atom from suitable donor molecules present in the solution. grantome.com For example, it has been shown that the aryl radical derived from TCS can abstract a hydrogen atom from the glycyl α-carbon atom of the dipeptide Gly-Ala. grantome.com These types of radical-mediated reactions are implicated in the mechanisms of skin photoallergy, where the radicals may react with proteins to form photoantigens. grantome.comresearchgate.net The specific reaction pathways can be influenced by the solvent and the presence of other molecules that can interact with the excited TCS or the resulting radicals. rsc.org

Mechanisms of Free Radical Generation and Singlet Oxygen Formation

The photosensitizing action of this compound (TCS) involves two principal mechanisms for generating reactive species: the formation of free radicals (Type I mechanism) and the production of singlet oxygen (Type II mechanism). grantome.comugr.es

Free Radical Generation (Type I): Upon absorption of UV radiation, TCS undergoes homolytic cleavage of a carbon-chlorine bond, producing a highly reactive aryl radical. grantome.com This radical can then abstract hydrogen atoms from other molecules, initiating a cascade of free radical reactions. grantome.com For instance, the aryl radical can react with biological molecules like amino acids, as seen with the abstraction of a hydrogen atom from the dipeptide Gly-Ala. grantome.com This formation of protein-derived radical intermediates is considered a potential cause of the skin photoallergy associated with TCS. grantome.com The generation of these free radicals is a key event in the phototoxic and photoallergic reactions induced by halogenated salicylanilides. grantome.com

Singlet Oxygen Formation (Type II): In this pathway, the excited triplet state of the photosensitizer (TCS*) transfers its energy to ground-state molecular oxygen (³O₂). ugr.esmdpi.com This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). ugr.esmdpi.com Singlet oxygen is a potent oxidizing agent that can damage various biological molecules, including lipids and proteins in cell membranes, and can also cause DNA damage. ugr.esmdpi.com Evidence suggests that oxygen intermediates, which would include singlet oxygen, are involved in the process of contact photosensitization by TCS. nih.gov The formation of singlet oxygen can occur via a Russell-like mechanism from the decomposition of hydrogen tetraoxide, which can be formed from hydrogen peroxyl radicals. nih.gov

The table below summarizes the key reactive species generated by TCS upon photo-irradiation and their proposed mechanisms of formation.

Reactive SpeciesMechanism of FormationType of Photochemical ReactionReference
Aryl RadicalHomolytic cleavage of C-Cl bondType I grantome.com
Singlet Oxygen (¹O₂)Energy transfer from excited TCS to ³O₂Type II ugr.esnih.gov

Interaction with Biological Macromolecules under Irradiation (e.g., protein binding)

The biological activity of this compound (TCSA) as a photosensitizing agent is fundamentally linked to its interaction with biological macromolecules, specifically proteins, following exposure to ultraviolet (UV) radiation. This interaction is a critical event in the mechanistic pathway leading to photoallergic reactions. Upon irradiation, TCSA undergoes photochemical changes that enable it to form covalent bonds with endogenous proteins, creating a novel antigenic structure.

The process begins when TCSA, a molecule that can absorb light energy, is exposed to UV radiation, particularly in the UVA range (315–400 nm). iivs.org This absorption of light energy transforms TCSA into an excited state. In this activated state, the molecule becomes highly reactive and can subsequently bind to skin proteins. capes.gov.brmdpi.com This light-dependent binding is a key characteristic of photoallergens and is essential for the initiation of an immune response. capes.gov.br The resulting combination of TCSA and a protein carrier is known as a hapten-carrier complex, or more specifically, a photoantigen. mdpi.com

Research indicates that the formation of this photoantigen is dependent on the presence of oxygen. nih.gov Light absorption by TCSA in an oxygenated environment leads to the production of oxygen intermediates (OIs). nih.gov These reactive oxygen species are believed to facilitate the reaction between TCSA and biological substrates, such as amino acid residues in proteins, to form the complete photoallergen. nih.gov Studies using superoxide (B77818) dismutase, an enzyme that scavenges oxygen radicals, have shown a significant suppression of photosensitization to TCSA, highlighting the critical role of oxygen intermediates in the formation of the photoallergen. nih.gov

The binding of the photoactivated TCSA to proteins is a covalent interaction. scholaris.ca This stable bond alters the protein's structure, creating a neoantigen that the immune system recognizes as foreign. In vitro studies have been developed to assess the photoallergenic potential of substances by measuring their ability to photobind to proteins like human serum albumin (HSA). iivs.orgresearchgate.net In these assays, a solution containing the test chemical and HSA is irradiated with UV light, and the subsequent binding is quantified, often by chromatographic methods that show an increase in the UV absorbance of the protein fraction. researchgate.net

Table 1: Research Findings on this compound (TCSA) Photobinding

Study FocusKey FindingsImplication for Mechanism
In Vitro Photoallergenicity Screening TCSA demonstrates photobinding to human serum albumin (HSA) upon UV irradiation. researchgate.netConfirms that TCSA becomes protein-reactive after light absorption, a key step in photoallergenicity.
Role of Oxygen The presence of oxygen intermediates is essential for the formation of the TCSA-induced photoallergen. nih.govIndicates a Type I or Type II photosensitization reaction pathway involving reactive oxygen species.
Hapten Formation Upon exposure to UV light, TCSA binds to skin proteins to form a complete hapten. mdpi.comThis hapten-protein complex is the specific antigen that initiates the immune response.
Nature of the Bond The binding of photoactivated TCSA to proteins is covalent. scholaris.caThe stability of the covalent bond ensures the persistence of the neoantigen for immune recognition.

Structure Activity Relationship Sar Investigations and Analog Design for Tetrachlorosalicylanilide Derivatives

Correlations between Structural Features and Biological Activity

The biological activity of salicylanilides, including tetrachlorosalicylanilide, is intricately linked to their chemical structure. The nature, position, and number of substituents on both the salicylic (B10762653) acid and anilide rings play a crucial role in determining the compound's efficacy and spectrum of activity.

Influence of Halogen Substitution Patterns on Activity

Halogenation is a key determinant of the biological activity of salicylanilides. The presence of electron-withdrawing groups, particularly halogens, on both the salicylic and anilide rings is often a requirement for potent activity, such as fasciolicidal action. aosis.co.za

Research has shown that the type of halogen and its position on the aromatic rings significantly influence the compound's biological effects. For instance, in a series of salicylanilide (B1680751) derivatives, it was found that substitutions with bromine and trifluoromethyl groups were particularly effective against Staphylococcus aureus. researchgate.net Specifically, a trifluoromethyl group at the meta position of the anilide ring was shown to be optimal in some cases. researchgate.net

The inhibitory activity of certain salicylanilide analogues against polyphenol oxidase (PPO) was observed to increase with the electronegativity of the halogen substituents on the aromatic ring. doi.org Furthermore, studies on salicylanilide N-alkylcarbamates as acetylcholinesterase (AChE) inhibitors revealed that disubstitution with chlorine at the C'(3,4) positions of the anilide ring resulted in the most active compounds. nih.gov Monochlorination at the C'(4) position yielded slightly more effective AChE inhibitors than substitution at the C'(3) position. nih.gov

In the context of antitubercular activity, it has been noted that derivatives containing fluorine often exhibit high biological activity, suggesting a direct relationship between electronegativity and antibacterial efficacy (F > Cl > Br > I). mdpi.com A systematic SAR study on inhibitors of bacterial two-component systems demonstrated the importance of electron-attracting substituents in the salicyloyl ring for optimal activity. acs.org

The following table summarizes the influence of halogen substitutions on the activity of various salicylanilide derivatives based on published research:

Derivative Class Substitution Pattern Observed Effect on Activity Target
Salicylanilide DerivativesBromine and trifluoromethyl groupsIncreased activityStaphylococcus aureus researchgate.net
Salicylanilide AnaloguesIncreased halogen electronegativityIncreased inhibitory activityPolyphenol Oxidase (PPO) doi.org
Salicylanilide N-alkylcarbamates3,4-Dichloro substitution on anilide ringMost active inhibitorsAcetylcholinesterase (AChE) nih.gov
Salicylanilide N-alkylcarbamates4-Chloro substitution on anilide ringMore effective than 3-chloro substitutionAcetylcholinesterase (AChE) nih.gov
Salicylanilide DerivativesFluorine substitutionHigh biological activityMycobacteria mdpi.com
Inhibitors of Bacterial Two-Component SystemsElectron-attracting substituents on salicyloyl ringOptimal activityKinA/Spo0F acs.org

Role of Lipophilicity in Biological Interactions

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical physicochemical property that significantly influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of salicylanilide derivatives. nih.govsailife.com The ability of these compounds to cross biological membranes via passive transport is strongly dependent on their lipophilicity. nih.govmdpi.com

The relationship between lipophilicity and biological activity is complex and can vary depending on the specific target and compound series. In some cases, increased lipophilicity is associated with enhanced activity. For example, in a series of salicylanilide N-alkylcarbamates acting as AChE inhibitors, compounds with higher lipophilicity generally showed higher inhibitory activity. nih.gov Similarly, for inhibitors of bacterial two-component systems, hydrophobic substituents were found to improve potency. nih.gov The structural criteria for fasciolicidal action have been described to include a lipophilic group, such as a tert-butyl group, at the 3-position of the salicylic ring. aosis.co.za

However, an increase in lipophilicity does not always lead to improved biological outcomes. For a series of 2-alkoxy substituted salicylanilides, inhibitory activity against photosynthetic electron transport (PET) decreased as lipophilicity and substituent bulkiness increased. nih.gov This suggests that excessive lipophilicity can sometimes be detrimental, potentially due to reduced solubility in testing media or unfavorable interactions with the target enzyme. doi.org

The following table illustrates the varied role of lipophilicity in the biological activity of different salicylanilide derivatives:

Derivative Class Relationship between Lipophilicity and Activity Target/Activity
Salicylanilide N-alkylcarbamatesHigher lipophilicity correlated with higher inhibition. nih.govAcetylcholinesterase (AChE) Inhibition
Inhibitors of Bacterial Two-Component SystemsHydrophobic substituents improved potency. nih.govKinA/Spo0F
Fasciolicidal SalicylanilidesA lipophilic group at the 3-position of the salicylic ring is a structural criterion for action. aosis.co.zaFasciola spp.
2-Alkoxy Substituted SalicylanilidesActivity decreased with increasing lipophilicity. nih.govPhotosynthetic Electron Transport (PET) Inhibition

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a particular biological effect. researchgate.netdovepress.com For salicylanilides, the core structure of a salicylic acid ring linked to an anilide ring via an amide bond is the fundamental pharmacophore. researchgate.netresearchgate.net

Key structural motifs that are often crucial for the biological activity of salicylanilide derivatives include:

A free phenolic hydroxyl group: The hydroxyl group on the salicylic acid moiety is often required for activity. For example, its presence is necessary for PPO inhibitory activity and is thought to be a key functional group for antibacterial action by disrupting the cellular proton gradient. doi.org

Electron-withdrawing substituents: As discussed previously, halogens and other electron-withdrawing groups on both aromatic rings are critical for the activity of many salicylanilides, including their anthelmintic and anticancer properties. aosis.co.zanih.gov

The amide group: This linkage is important for interacting with amino acid residues or peptide bonds within biological targets. nih.gov

Specific substitution patterns: In some cases, the precise location of substituents is vital. For instance, in the anthelmintic drugs closantel (B1026) and rafoxanide (B1680503), the active pharmacophore is considered to be the 3,5-diiodosalicylanilide moiety. aosis.co.za

Studies have identified the salicylanilide scaffold itself as the pharmacophore for the inhibition of bacterial two-component systems. nih.gov Furthermore, a salicylic acid function has been proposed as a pharmacophore replacement for a pyrimidine (B1678525) ring in the design of epidermal growth factor receptor (EGFR) protein tyrosine kinase inhibitors. psu.edu

Computational and In Silico Approaches to SAR Modeling

Computational methods are invaluable tools in modern drug discovery, providing insights into the interactions between small molecules and their biological targets and helping to predict the activity of new compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding modes of salicylanilide derivatives to their target proteins. For example, molecular docking simulations have suggested that certain salicylanilide derivatives can bind tightly to an allosteric site of human pancreatic lipase. nih.gov Docking studies have also been employed to investigate the binding of salicylanilide N-alkylcarbamates in the active site of AChE and to understand how closantel and rafoxanide bind to the mycobacterial enzyme FAAL32. nih.govmdpi.combohrium.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. frontiersin.orgmdpi.com This technique can be used to validate the stability of docked poses and to gain a deeper understanding of the dynamic behavior of the complex. frontiersin.org For instance, MD simulations can help to assess the stability of a ligand within the binding pocket of a receptor. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comnih.gov QSAR models can be used to predict the activity of newly designed compounds before they are synthesized. mdpi.com

Several QSAR studies have been conducted on salicylanilide derivatives. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on salicylanilide 4-(trifluoromethyl)benzoates and 2-hydroxy-N-phenylbenzamides as inhibitors of Mycobacterium tuberculosis. sphinxsai.com The resulting models, with cross-validated q² values of 0.643 (CoMFA) and 0.819 (CoMSIA), were used to design new derivatives and predict their activity. sphinxsai.com

QSAR analyses have also been applied to salicylamide (B354443) isosteres as potential antituberculotics, yielding robust models that correlate molecular descriptors with activity against different mycobacterial strains. nih.gov These studies often reveal that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are conducive to inhibitory activity. nih.gov

Design and Synthesis of Novel this compound Analogues with Modified Activities

The core structure of this compound, characterized by a salicylanilide backbone with chlorine substituents, has been the subject of various medicinal chemistry campaigns to modulate its biological activity. Researchers have systematically designed and synthesized novel analogues by modifying different parts of the molecule, leading to derivatives with altered potency, selectivity, and even different mechanisms of action.

A key strategy in the design of novel this compound analogues involves the manipulation of substituents on both the salicylic acid and aniline (B41778) rings. A systematic structure-activity relationship (SAR) study demonstrated the importance of electron-attracting groups on the salicyloyl ring and hydrophobic groups on the anilide moiety for optimal activity against bacterial two-component regulatory systems (TCS). acs.org For instance, the presence of one weak electron-withdrawing substituent, such as a chlorine or bromine atom, at position 4 or 5 of the salicylic part is favored for antitubercular activity. researchgate.net Conversely, a strong electron-withdrawing group like a nitro group at the same positions negatively affects this activity. researchgate.net

The synthesis of these novel analogues often involves multi-step chemical processes. One common approach is the microwave-assisted synthesis of salicylanilide derivatives, esters, and hydrazides. mdpi.com Another synthetic strategy involves a Claisen rearrangement of propargyl vinyl ethers to form the salicylaldehyde (B1680747) core, followed by bromination and palladium-catalyzed aryl-aryl cross-coupling reactions to introduce diverse substituents. rsc.org

In the quest for enhanced antibacterial agents, researchers have designed and synthesized chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes. mdpi.com This approach aimed to improve water solubility, chemical stability, and membrane penetration. mdpi.com The resulting ethyl esters and their complexes showed good activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide ranging from 0.125–1.0 mg/mL. mdpi.com

Further modifications have included the synthesis of dihalogenated salicylanilides. These compounds, possessing two weak electron-withdrawing halogen atoms on the salicylic part, exhibited antitubercular activity in a narrow micromolar range (MIC = 1-4 μM), which was comparable to their most active monohalogenated counterparts. researchgate.net Importantly, the most active of these dihalogenated derivatives were also effective against multidrug-resistant strains of tuberculosis at concentrations of 0.5-4 μM. researchgate.net

The following table summarizes the findings from various studies on this compound analogues, detailing the structural modifications and their impact on biological activity.

Parent Compound Analogue/Derivative Structural Modification Observed Activity Key Findings
This compoundClosantelModified anilide moietyInhibition of bacterial two-component regulatory systems (TCS)Hydrophobic groups in the anilide moiety are important for activity. acs.org
This compoundDihalogenated salicylanilidesIntroduction of two halogen atoms on the salicylic ringAntitubercular activity (MIC = 1-4 μM)Active against multidrug-resistant tuberculosis strains. researchgate.net
N-(2-chlorophenyl)-2-hydroxybenzamideEthyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetateEsterification of the phenolic hydroxyl groupAntibacterial against Gram-positive bacteria (MIC = 0.125–1.0 mg/mL)Complexation with β-cyclodextrin can maintain activity with a lower amount of the active compound. mdpi.com
SalicylanilidesAnalogues with varied substituentsSystematic variation of substituents on both ringsInhibition of bacterial two-component regulatory systems (TCS)Electron-attracting substituents on the salicyloyl ring enhance activity. acs.org

Environmental Fate, Biotransformation, and Ecological Dynamics of Tetrachlorosalicylanilide

Environmental Occurrence and Distribution

The presence and movement of Tetrachlorosalicylanilide in the environment are influenced by its chemical properties and usage patterns. While specific data on its widespread environmental concentrations are limited, its application in various products suggests potential pathways into wastewater and subsequently into aquatic and terrestrial ecosystems. nih.govuio.no Its chemical characteristics indicate that it is not expected to readily volatilize or undergo hydrolysis in the environment. researchgate.net

A significant aspect of its environmental distribution is its potential for bioconcentration. Based on an estimated octanol-water partition coefficient (logKow) of 5.87, a Bioconcentration Factor (BCF) of 3500 has been calculated for fish, suggesting a high potential for accumulation in aquatic organisms. researchgate.net This highlights the importance of understanding its persistence and degradation to fully grasp its ecological implications.

Degradation Pathways in Environmental Matrices

The breakdown of this compound in the environment occurs through several mechanisms, primarily biodegradation and photolytic degradation. Its inherent stability suggests that hydrolytic degradation is not a significant pathway.

Biodegradation in Aquatic and Terrestrial Systems

Biodegradation is a key process in the removal of this compound from the environment, particularly in wastewater treatment systems. nih.govresearchgate.net Studies have shown that it can be effectively removed in aerobic activated sludge systems, with biodegradation being the primary removal mechanism. nih.govresearchgate.net In biodegradation experiments using activated sludge, this compound exhibited a half-life of 7.3 hours. nih.govresearchgate.net Mass balance models predict that approximately 90% of the compound is expected to be removed in such systems, mainly through biodegradation. nih.govresearchgate.net

The process of biodegradation can occur in both aquatic and terrestrial environments, driven by microbial populations capable of metabolizing this xenobiotic compound. mdpi.comuu.se The efficiency of this process is influenced by various environmental factors and the specific microbial communities present. mdpi.commdpi.com

Table 1: Biodegradation of this compound in Activated Sludge

Parameter Value Reference
Half-life 7.3 hours nih.govresearchgate.net
Predicted Removal 90% nih.govresearchgate.net

The microbial breakdown of complex organic molecules like this compound involves specific enzymatic reactions. While detailed metabolic pathways for this compound are not extensively documented, analogies can be drawn from structurally similar compounds. For instance, the degradation of the related compound triclosan (B1682465) involves the cleavage of its ether bond, leading to the formation of 2,4-dichlorophenol, which can be further dechlorinated. researchgate.net It is plausible that similar pathways, including ether bond cleavage and dechlorination, are involved in the microbial degradation of this compound. researchgate.netnih.gov These processes transform the original compound into various metabolites, which may have different environmental fates and toxicities. nih.gov The complete mineralization of the compound would ultimately convert it to carbon dioxide, water, and inorganic chlorides. mdpi.com

Identifying the specific microorganisms responsible for the degradation of this compound is crucial for understanding and potentially enhancing its bioremediation. While the specific microbial consortia for this compound are not fully elucidated, research on analogous compounds provides valuable insights. For example, in the degradation of triclosan, a DNA-based stable isotope probing (DNA-SIP) assay identified Methylobacillus as a key active degrader, accounting for a significant portion of the degradation activity. researchgate.net This suggests that methylotrophic bacteria could play a role in the breakdown of salicylanilide (B1680751) compounds. Methylobacillus is known for its ability to utilize single-carbon compounds and is often found in environments such as sewage treatment plants. nih.gov Further research is needed to isolate and characterize the specific microbial species and consortia that effectively degrade this compound in various environmental matrices.

Photolytic Degradation Mechanisms

This compound contains chromophores that absorb light at wavelengths greater than 290 nm, which means it may be susceptible to direct photolysis by sunlight. nih.gov Photolytic degradation involves the absorption of light energy, which can lead to the breaking of chemical bonds within the molecule. atlas-mts.com This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. The general mechanism of photolytic degradation involves the excitation of the molecule to a higher energy state upon absorbing photons. atlas-mts.com This excess energy can cause bond scission, leading to the formation of reactive free radicals that can undergo further reactions, ultimately breaking down the compound. atlas-mts.comfrontiersin.org

Hydrolytic Stability and Environmental Persistence

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. ademinsaec.com However, this compound is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that are susceptible to this type of reaction under typical environmental conditions. researchgate.netnih.gov Its chemical structure, characterized by stable amide and carbon-chlorine bonds, contributes to its resistance to hydrolysis. mdpi.com This hydrolytic stability, combined with its potential for bioconcentration, contributes to its environmental persistence. researchgate.netconcawe.eu The persistence of a chemical in the environment is a key factor in assessing its long-term ecological risk. concawe.eu

Ecological Impact Studies

This compound (TCS), a potent metabolic uncoupler, has been the subject of various ecological impact studies, particularly concerning its effects on microbial communities within engineered environmental systems such as wastewater treatment plants. Its application as a sludge-reducing agent has prompted investigations into its broader ecological consequences.

Effects on Microbial Community Structure and Function in Engineered Systems

The introduction of this compound into engineered systems like wastewater treatment plants can significantly alter the microbial community's structure and function. These changes are primarily linked to its uncoupling activity, which disrupts the energy metabolism of microorganisms.

This compound has been demonstrated to be an effective agent for reducing excess sludge production in biological wastewater treatment processes. researchgate.net Batch experiments have confirmed that TCS concentrations as low as 0.4 mg/L can reduce the aerobic growth yield of activated sludge by over 60%. koreascience.kr One study achieved a 63.3% reduction in sludge production in a sequencing batch reactor operating with 0.8 mg/L of TCS, while maintaining comparable chemical oxygen demand (COD) removal efficiency to a control reactor. researchgate.net However, the impact on nutrient removal, particularly nitrogen, is a significant consideration. It has been observed that while TCS is effective in reducing sludge, it can inhibit the nitrification process. For instance, the presence of 0.8 mg/l of TCS was found to reduce ammonia (B1221849) oxidation efficiency by as much as 77% in a batch culture. koreascience.kr This inhibitory effect on nitrification can lead to a failure in ammonia removal in continuous systems. koreascience.kr

The mechanism behind sludge reduction involves the uncoupling of oxidative phosphorylation, which inhibits ATP synthesis. nih.gov This leads to a decrease in the energy available for microbial growth and proliferation. Studies have shown a decrease in total ATP content in sludge by 60.8% after treatment with TCS. nih.gov Concurrently, the secretion of extracellular polymeric substances (EPS), which are crucial for the structural integrity of sludge flocs, is reduced. A reduction of approximately 43% in EPS has been observed, which is linked to a decrease in the relative abundance of functional bacteria like Chloroflexi and Nitrospirota. nih.gov

Interactive Data Table: Effect of this compound on Wastewater Treatment Parameters

Parameter TCS Concentration Observation Reference
Aerobic Growth Yield Reduction 0.4 mg/L >60% reduction koreascience.kr
Sludge Production Reduction 0.8 mg/L 63.3% reduction researchgate.net
Ammonia Oxidation Efficiency Reduction 0.8 mg/L 77% reduction koreascience.kr
Total ATP Content Reduction 0.12 g/g VSS 60.8% reduction nih.gov
EPS Secretion Reduction 0.12 g/g VSS ~43% reduction nih.gov

Aerobic granulation is a process in wastewater treatment where microbial communities form dense, compact granules, leading to efficient biomass settling and pollutant removal. This compound has been shown to inhibit this process. The primary mechanism for this inhibition is the reduction in the production of extracellular polymeric substances (EPS), which act as a binding agent for microbial cells to form granules. By disrupting the energy metabolism of the microorganisms, TCS limits the synthesis of these essential structural biopolymers. researchgate.net

Potential for Propagation of Antimicrobial Resistance Genes in Environmental Reservoirs

The widespread use of antimicrobial compounds is a contributing factor to the proliferation of antimicrobial resistance genes (ARGs) in the environment. wikipedia.org While direct studies on this compound's role in the horizontal gene transfer of ARGs are limited, the mechanisms of resistance to this compound provide insight into its potential impact.

Bacteria can develop resistance to antimicrobials through various mechanisms, including the acquisition of resistance genes via horizontal gene transfer (HGT). wikipedia.orgbioguardlabs.com This process allows for the rapid dissemination of resistance determinants among different bacterial species. nih.gov One identified mechanism of resistance to this compound involves the emrA gene, which is part of the emrAB locus in Escherichia coli. nih.gov This locus encodes a multidrug resistance efflux pump that actively transports antimicrobial agents, including TCS, out of the bacterial cell. nih.gov The emrA gene product is a membrane fusion protein that links the inner membrane transporter to an outer membrane channel. uniprot.org

The presence of genes like emrA on mobile genetic elements such as plasmids or transposons would facilitate their transfer between bacteria, thereby contributing to the spread of resistance. wikipedia.org While the chromosomal location of emrA in E. coli is known, the potential for its mobilization and transfer remains a concern in environments with selective pressure from compounds like this compound. The general principle is that the presence of an antimicrobial agent can select for bacteria that have acquired resistance, promoting the propagation of the associated resistance genes within the microbial community. reactgroup.org

Comparative Environmental Behavior with Related Chemical Uncouplers (e.g., Triclosan)

Triclosan, another widely used antimicrobial agent, shares structural similarities with this compound and also functions as a chemical uncoupler. Comparative studies on their environmental behavior and ecotoxicity provide a broader understanding of the potential ecological risks associated with these compounds.

A study directly comparing the ecotoxicity and biodegradation of this compound (referred to as TCSA in the study) and Triclosan found that both compounds exhibit similar biodegradation potential in activated sludge. nih.gov The half-life of TCSA in activated sludge was determined to be 7.3 hours, while Triclosan had a slightly shorter half-life of 6.2 hours. nih.gov Both compounds were also found to have comparable toxicity to the bacterium Vibrio fischeri and to activated sludge microorganisms. nih.gov

However, there are differences in their toxicity to other aquatic organisms. TCSA showed higher toxicity to the crustacean Daphnia magna (48-h LC50: 0.054 mg/L) compared to reported values for Triclosan. researchgate.netnih.gov In contrast, Triclosan is known to be highly toxic to algae. uleth.camdpi.com A preliminary risk assessment suggested a potential ecological threat for TCSA in rivers where wastewater is diluted up to 100-fold. nih.gov

Both compounds are lipophilic, indicating a potential for bioaccumulation in fatty tissues of aquatic organisms. uleth.ca The degradation of Triclosan in the environment can lead to the formation of more persistent and potentially more toxic by-products, such as methyltriclosan and chlorinated dioxins. uleth.ca While less is known about the transformation products of this compound, its chemical structure suggests that similar concerns may be warranted.

Interactive Data Table: Comparative Ecotoxicity of this compound (TCSA) and Triclosan (TCS)

Organism/System Test TCSA (mg/L) Triclosan (mg/L) Reference
Daphnia magna 48-h LC50 0.054 0.390 researchgate.netnih.gov
Vibrio fischeri 15-min EC50 0.392 0.134 nih.gov
Activated Sludge Respiration 3-h EC50 31.1 39.9 nih.gov
Lemna minor 7-d EC50 5.74 - nih.gov
Raphidocelis subcapitata IC50 - 0.0054-0.0172 mdpi.com

Advanced Analytical Techniques for the Detection and Quantification of Tetrachlorosalicylanilide

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of the target analyte from complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for the analysis of tetrachlorosalicylanilide.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of detector is critical and depends on the physicochemical properties of the analyte.

For this compound, which contains chromophores (light-absorbing groups) such as aromatic rings and a carbonyl group, a UV-Vis Diode Array Detector (DAD) is highly effective. A DAD measures the absorbance of the eluent across a range of wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time. This provides not only quantitative data but also spectral information that can aid in peak identification and purity assessment. The specific wavelength of maximum absorbance (λmax) for this compound is determined by its electronic structure and can be influenced by the solvent used as the mobile phase.

Fluorescence detection can also be employed if the molecule exhibits natural fluorescence or can be derivatized with a fluorescent tag. This method offers exceptional sensitivity and selectivity, as few compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths used.

Research has established specific HPLC methods for the analysis of this compound. A key parameter in any HPLC method is the retention time—the time it takes for the analyte to travel from the injector to the detector—which is characteristic of the compound under specific conditions.

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterConditionReference
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid (70:30 v/v) vscht.cz
Retention Time6.8 minutes vscht.cz
ColumnReversed-Phase C18General Practice
DetectorUV-Vis Diode ArrayGeneral Practice

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and semi-volatile compounds. When coupled with a Mass Spectrometry (MS) detector, it becomes a gold standard for the definitive identification and quantification of organic compounds. In GC-MS, the sample is first vaporized and separated into its components in the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint." The molecular ion peak (M+•) corresponds to the mass of the original molecule, while the fragmentation pattern provides structural information that confirms the identity of the compound. For this compound, with a monoisotopic mass of approximately 348.92 Da, the mass spectrum would be expected to show this molecular ion along with characteristic fragments resulting from the cleavage of the amide bond and loss of chlorine atoms.

Table 2: Predicted GC-MS Data for 3,3',4',5-Tetrachlorosalicylanilide
ParameterValue/DescriptionReference
Molecular FormulaC13H7Cl4NO2 ucla.edu
Monoisotopic Mass348.9231 Da ucla.edu
Ionization ModeElectron Impact (EI), 70 eV, Positive ucla.edu
Major Predicted m/z Peaks (Relative Intensity)189 (100%) ucla.edu
351 (85%) ucla.edu
349 (80%) ucla.edu
161 (75%) ucla.edu

Mass Spectrometry (MS) Based Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity. It is most powerfully applied when coupled with a chromatographic separation step, as in LC-MS/MS and GC-MS.

For detecting minute quantities of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides exceptional sensitivity and selectivity, making it ideal for trace analysis in complex matrices like water, soil, or biological tissues.

In an LC-MS/MS system, the analyte is first separated by HPLC. It then enters the mass spectrometer, which consists of two mass analyzers in series (typically triple quadrupole, QqQ). The first quadrupole (Q1) is set to select the molecular ion of this compound (the precursor ion). This ion is then fragmented in a collision cell (q2). The second quadrupole (Q3) is set to monitor for one or more specific fragment ions (product ions). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it requires the analyte to meet two mass-based criteria (precursor ion mass and product ion mass), drastically reducing background noise and allowing for quantification at very low levels, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.

Table 3: Typical Instrumental Parameters for LC-MS/MS Trace Analysis
ParameterTypical Setting/ModeReference
Ionization SourceElectrospray Ionization (ESI), Positive or Negative Mode bspublications.netpressbooks.pub
Analysis ModeMultiple Reaction Monitoring (MRM) bspublications.net
Capillary Voltage~4.0 kV bspublications.net
Source Temperature~150 °C bspublications.net
Desolvation Gas Flow~800 L/h (Nitrogen) bspublications.net
Collision GasArgon bspublications.net

When this compound is introduced into a biological system, it can be metabolized into various transformation products (metabolites). Identifying these unknown metabolites is crucial for understanding its biological fate. High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is the primary tool for this purpose.

Unlike standard mass spectrometers, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically with an error of less than 5 parts per million, ppm). This precision allows for the unambiguous determination of an ion's elemental formula. nih.gov

The workflow for metabolite identification involves comparing the HRMS data of a control sample with a sample exposed to this compound. nih.gov Potential metabolites are flagged by searching for masses that correspond to the parent drug plus or minus the exact mass of common biotransformation reactions. nih.gov For example, the addition of an oxygen atom (hydroxylation) results in a specific mass increase. By analyzing the fragmentation patterns of these potential metabolites, the site of the metabolic modification on the molecule can often be determined.

Table 4: Common Biotransformations and Corresponding Mass Changes Detected by HRMS
BiotransformationReactionExact Mass Change (Da)Reference
HydroxylationAddition of O+15.9949 nih.gov
DehydrogenationRemoval of 2H-2.0156 nih.gov
GlucuronidationAddition of C6H8O6+176.0321 nih.gov
SulfationAddition of SO3+79.9568 nih.gov
MethylationAddition of CH2+14.0157 nih.gov
DechlorinationReplacement of Cl with H-33.9610Calculated

Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods analyze the interaction of electromagnetic radiation with a substance. These techniques are primarily used for structural elucidation and confirmation rather than for quantitative analysis in complex mixtures, for which they are less suited than chromatographic methods.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. It is useful for confirming the presence of chromophores. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to electronic transitions within its conjugated systems, primarily the substituted aromatic rings and the anilide functional group. The exact position of these maxima is dependent on the solvent environment.

Infrared (IR) Spectroscopy: IR spectroscopy provides detailed information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. For this compound, an IR spectrum would provide confirmatory evidence for key structural features.

Table 5: Expected Characteristic Infrared Absorption Bands for this compound
Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Reference
Phenolic O-HStretch3550 - 3200 (broad) vscht.cz
Amide N-HStretch3500 - 3300 (medium) ucla.edu
Aromatic C-HStretch~3100 - 3010 vscht.cz
Amide C=O (Amide I band)Stretch1690 - 1630 (strong) ucla.edulibretexts.org
Aromatic C=CStretch1600 - 1450 (multiple bands) vscht.cz
Aryl C-ClStretch1100 - 1000 (strong)General IR Tables

Development of Novel Detection Methodologies

The development of novel detection methodologies is crucial for the sensitive and selective analysis of chemical compounds in various matrices. These methods often aim for lower detection limits, higher throughput, and field portability compared to traditional analytical techniques.

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid and sensitive detection of target analytes. nih.govnih.gov For environmental monitoring, biosensors offer the potential for real-time, on-site analysis of pollutants in matrices such as water and soil. mdpi.comresearchgate.net The biological recognition element, which could be an enzyme, antibody, or nucleic acid, provides high specificity for the target compound. mdpi.com

A comprehensive search of scientific literature did not yield specific studies on the development of biosensors for the environmental monitoring of this compound. While biosensors have been developed for other environmental contaminants, including pesticides and other halogenated compounds, dedicated research on a this compound-specific biosensor is not apparent. nih.gov The development of such a biosensor would require the identification or engineering of a biological recognition element with high affinity and specificity for this compound.

Immunoassays are versatile screening tools that utilize the specific binding between an antibody and an antigen to detect and quantify a target molecule. analyticaltoxicology.com These assays are known for their high sensitivity and throughput, making them suitable for screening large numbers of samples for the presence of a particular compound. beckmancoulter.com The technique can be adapted to various formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), which is commonly used in environmental and biological monitoring. d-nb.info

Specific immunoassays developed for the screening of this compound are not described in the available literature. The creation of an immunoassay for this compound would necessitate the production of antibodies that specifically recognize this compound, a process that involves synthesizing a suitable immunogen and immunizing an animal host. d-nb.info Without these specific antibodies, the development of an immunoassay is not feasible.

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. unodc.orgdemarcheiso17025.com It involves evaluating several performance characteristics to ensure the reliability and accuracy of the results. nih.gov Quality assurance encompasses the systematic actions necessary to provide adequate confidence that a measurement will satisfy given requirements for quality.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.govyoutube.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govjuniperpublishers.com These parameters are fundamental for defining the sensitivity of an analytical method. sepscience.comtbzmed.ac.ir Common methods for their determination include calculations based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.comund.edu

Specific LOD and LOQ values for the analysis of this compound by various advanced analytical techniques are not available in the reviewed literature. The determination of these values would be a key component of validating any new analytical method for this compound.

Accuracy refers to the closeness of a measured value to a standard or known true value. nih.govspectroscopyonline.com Precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govbund.de Precision is typically expressed in terms of imprecision and can be considered at three levels: repeatability, intermediate precision, and reproducibility. nih.gov Reproducibility refers to the ability of a method to produce consistent results across different laboratories and conditions. bund.denih.gov

There is no specific data available from inter-laboratory studies or method validation reports that would define the accuracy, precision, and reproducibility of analytical methods for this compound. Such data is essential for establishing the reliability of a quantitative method. nih.gov

The sample matrix includes all components in a sample other than the analyte of interest. bataviabiosciences.com These components can interfere with the analytical measurement, causing a phenomenon known as the matrix effect, which can lead to either suppression or enhancement of the analyte signal and affect the accuracy and precision of the results. chromatographyonline.comnih.govresearchgate.net Effective sample preparation is crucial to minimize or eliminate these matrix effects. researchgate.net Protocols may include techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to clean up the sample before analysis. researchgate.netchromatographyonline.com

While the general principles of mitigating matrix effects are well understood, specific sample preparation protocols optimized for the analysis of this compound in various environmental or biological matrices have not been detailed in the literature. The development of such protocols would be a necessary step in creating a robust and reliable analytical method for this compound, especially when dealing with complex samples like soil, sediment, or biological tissues. nih.govnih.gov

Future Research Directions and Translational Perspectives

Exploration of Uncharted Mechanistic Pathways

The primary known mechanism of Tetrachlorosalicylanilide is its role as a metabolic uncoupler, disrupting the link between substrate oxidation and ATP synthesis in biological systems. researchgate.net It has been shown to affect the activity of enzymes like Ca2+-ATPase and can influence microbial energy metabolism and extracellular electron transfer (EET). nih.govresearchgate.net However, the precise molecular interactions and downstream consequences of these actions are not fully elucidated.

Future research should prioritize:

Detailed Protein-Ligand Interactions: While TCS is known to interact with enzymes, the specific binding sites and conformational changes induced in a wider range of protein targets are yet to be mapped. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could reveal the atomic-level details of these interactions.

Off-Target Effects and Secondary Pathways: Investigations have often focused on the primary uncoupling effect. Future studies could explore secondary signaling cascades and off-target effects that are activated in response to TCS exposure. This includes potential impacts on gene expression, protein modification, and cellular stress responses that are not directly linked to energy metabolism. researchgate.net

A study on Shewanella oneidensis MR-1 revealed that low concentrations of TCS could promote current generation in a microbial fuel cell, while higher concentrations were inhibitory. researchgate.net The underlying mechanisms for this dose-dependent dual effect need further validation in future studies. researchgate.net

Development of Sustainable Synthesis Routes

The production of halogenated aromatic compounds like this compound traditionally involves multi-step syntheses that may utilize harsh reagents and generate significant waste. The development of sustainable or "green" synthesis routes is a critical future direction for chemical manufacturing. rsc.org

Key areas for research include:

Alternative Catalysis: Exploring novel heterogeneous catalysts could enable more efficient and selective synthesis with easier product separation and catalyst recycling. tufts.edu

Solvent-Free or Green Solvent Reactions: Shifting away from conventional organic solvents to solvent-free reaction conditions or environmentally benign alternatives like water or ethanol (B145695) can drastically reduce the environmental impact of synthesis. rsc.orgresearchgate.net

Biomass-Derived Precursors: Research into using platform molecules derived from biomass as starting materials could provide a renewable-based alternative to fossil-fuel-derived precursors. tufts.edu

Flow Chemistry: Implementing continuous flow synthesis processes can offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processing.

The principles of green chemistry, such as atom economy and energy efficiency, should guide the design of these new synthetic pathways. rsc.orgresearchgate.net

Advanced Environmental Remediation Strategies

As a chlorinated organic compound, the persistence and potential environmental impact of TCS necessitate the development of effective remediation strategies. While its use has been restricted, understanding how to remove it from contaminated soil and water is crucial.

Future research should focus on the following advanced remediation technologies:

Remediation StrategyDescriptionPotential Application for TCS
Bioremediation Utilizes microorganisms to degrade or transform pollutants into less toxic substances. numberanalytics.com Engineered microbial strains could be developed for enhanced degradation of chlorinated aromatics. frontiersin.orgIsolation and engineering of microbes capable of dechlorinating and degrading the salicylanilide (B1680751) structure.
Phytoremediation Employs plants to remove, contain, or render contaminants harmless. numberanalytics.com Genetically engineered plants can show enhanced uptake and detoxification of organic pollutants. frontiersin.orgScreening and development of plant species that can effectively absorb and metabolize TCS from contaminated soil.
Advanced Oxidation Processes (AOPs) Involve the generation of highly reactive hydroxyl radicals to break down persistent organic pollutants. numberanalytics.com Techniques include ozonation and Fenton oxidation. mdpi.comApplication of AOPs to treat water contaminated with TCS, breaking it down into smaller, less harmful molecules.
Nanoremediation Uses nanoparticles, such as nanoscale zero-valent iron (nZVI), for the degradation of contaminants. numberanalytics.commdpi.comDevelopment of targeted nanoparticles that can efficiently dechlorinate TCS in situ in soil or groundwater. mdpi.com
Supercritical Oxidation Uses supercritical water as a medium to oxidize and destroy hazardous organic waste at high temperatures and pressures. mdpi.comA potential ex-situ treatment for concentrated TCS waste streams, converting it to simpler compounds like CO2 and HCl. mdpi.com

Integrating these strategies, for instance combining bioremediation with physical methods, could offer a more robust and comprehensive approach to cleaning up sites contaminated with TCS and similar organochlorine compounds. mdpi.com

Theoretical Modeling and Predictive Chemistry for this compound and its Analogues

Computational chemistry and machine learning offer powerful tools to predict the properties, reactivity, and biological activity of molecules, accelerating research and reducing reliance on time-intensive experiments. chemrxiv.orgrsc.org

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can help predict the biological activity or toxicity of unsynthesized TCS analogues. st-andrews.ac.uk This allows for the in silico screening of large virtual libraries to identify compounds with desired properties.

Machine Learning for Reaction Prediction: Machine learning models can be trained on reaction data to predict the outcomes of synthetic reactions, helping to optimize conditions for TCS synthesis or predict its degradation pathways. chemrxiv.orgrsc.org

Molecular Dynamics Simulations: These simulations can model the interaction of TCS with biological targets like enzymes or cell membranes over time, providing insights into its mechanism of action at a molecular level. st-andrews.ac.uk This can help visualize how TCS induces conformational changes in proteins or integrates into lipid bilayers.

Predictive Toxicity Models: By analyzing the structural features of TCS and related compounds, computational models can predict potential adverse effects, such as photoallergenicity, guiding the design of safer analogues. alljournals.cn

Modeling TechniqueInput DataPredicted Output for TCS/Analogues
QSAR Chemical structures, experimental biological activity dataPredicted bioactivity, toxicity, or physical properties.
Machine Learning Reactants, reagents, conditions, experimental yieldsOptimal synthesis conditions, potential degradation products.
Molecular Dynamics 3D structure of TCS and target protein/membraneBinding affinity, conformational changes, interaction dynamics.

These predictive tools can significantly streamline the research and development process, from discovering new synthesis routes to understanding biological mechanisms and potential environmental impacts. rsc.org

Application of Omics Technologies in Understanding Biological Responses to this compound

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive, system-wide analysis of biological responses to chemical exposure. frontiersin.orgnumberanalytics.com Applying these technologies to TCS research would provide a holistic view of its effects beyond a single target or pathway.

Transcriptomics (RNA-seq): This technique can reveal which genes are up- or down-regulated in response to TCS exposure. This could uncover cellular pathways involved in stress response, detoxification, and metabolic adaptation that are affected by TCS. frontiersin.org

Proteomics: By analyzing changes in the entire set of proteins, proteomics can identify which enzymes and structural proteins are altered in abundance or modification state after TCS treatment, providing direct insight into functional changes in the cell. numberanalytics.com

-Metabolomics: This technology profiles the complete set of small-molecule metabolites. It can provide a direct readout of the metabolic shifts caused by TCS's uncoupling activity, quantifying changes in key metabolic pathways like glycolysis and oxidative phosphorylation. numberanalytics.comresearchgate.net

Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics levels. mdpi.com For example, combining transcriptomic and metabolomic data can link changes in gene expression directly to functional alterations in metabolic pathways, providing a comprehensive understanding of the cellular response to TCS. researchgate.net

The application of these high-throughput technologies can help build detailed models of how organisms respond to TCS, identifying novel biomarkers of exposure and uncovering previously unknown mechanisms of action. frontiersin.orgmdpi.com

Interdisciplinary Research Synergies for Comprehensive Understanding of this compound Dynamics

A comprehensive understanding of a compound like this compound requires breaking down traditional research silos and fostering collaboration across multiple disciplines. excellerbooks.comroutledge.com The complexity of its synthesis, biological activity, environmental impact, and potential for future applications necessitates a synergistic approach.

Key interdisciplinary collaborations include:

Synthetic Chemistry & Computational Science: Chemists can work with computational scientists to design and develop sustainable synthesis routes and use predictive models to screen for novel analogues with improved properties. tufts.edursc.org

Biochemistry & Environmental Science: Biochemists studying the mechanistic action of TCS can collaborate with environmental scientists to develop effective bioremediation strategies based on understanding how the compound is metabolized or degraded. researchgate.netfrontiersin.org

Toxicology & Omics Biology: Toxicologists can partner with experts in omics technologies to gain a systems-level understanding of the biological responses to TCS, leading to more comprehensive safety assessments and the identification of sensitive biomarkers. frontiersin.orgnumberanalytics.com

Materials Science & Environmental Engineering: The development of advanced remediation materials, such as novel adsorbents or nanoparticles, requires synergy between materials scientists and environmental engineers to design, fabricate, and apply these technologies in real-world scenarios. numberanalytics.com

Establishing collaborative research initiatives or centers can facilitate these interactions, bringing together researchers with diverse expertise to tackle complex scientific questions from multiple perspectives. warwick.ac.ukukim.edu.mknih.gov Such synergies are essential for accelerating discovery and translating fundamental research into practical solutions.

Q & A

Q. What established methods are used to detect TCSA in biological tissues, and how are their sensitivity thresholds validated experimentally?

Fluorescence microscopy is a primary method for detecting TCSA in unfixed frozen sections, leveraging its intrinsic fluorescent properties under UV light . Validation involves comparing fluorescence intensity against known concentrations in control samples and ensuring minimal background interference from tissue autofluorescence. Researchers should include calibration curves using spiked tissue samples and replicate measurements to assess intra- and inter-assay variability .

Q. What experimental protocols are recommended for inducing photosensitization in animal models to study TCSA's phototoxic effects?

Guinea pigs (Hartley strain) are commonly used, with TCSA applied topically to shaved skin. Irradiation is performed using UV light sources (e.g., Toshiba FL20BLB "black lights" emitting 300–420 nm) at energy outputs of ~4.8 mW/cm². Controls must include non-irradiated TCSA-treated sites and irradiated vehicle-only groups. Photosensitization is confirmed via histopathological analysis of epidermal damage and persistence of fluorescence in the horny layer .

Q. How is TCSA's antimicrobial efficacy tested in non-commercial research settings, and what metrics define its activity?

Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Shewanella oneidensis) are standard. Researchers use broth microdilution or agar diffusion methods, with activity quantified by growth inhibition zones or optical density changes. EC50 values (concentration for 50% efficacy) are calculated using dose-response curves. Ensure consistency in inoculum size, incubation conditions, and solvent controls (e.g., DMSO) to avoid confounding results .

Advanced Research Questions

Q. How can conflicting data on TCSA's persistence in photosensitized versus non-photosensitized models be resolved mechanistically?

Evidence suggests irradiated photosensitized guinea pigs eliminate TCSA faster than controls, possibly due to accelerated epidermal turnover from phototoxic injury . To reconcile discrepancies, researchers should compare TCSA's half-life using radiolabeled isotopes in both models, track metabolite profiles via LC-MS, and assess protein binding affinity in irradiated tissues. Computational modeling of TCSA diffusion kinetics under varying UV intensities may also clarify persistence patterns .

Q. What experimental strategies distinguish TCSA's pro-hapten behavior from direct hapten activity in immunological studies?

Key controls include:

  • Photoactivation groups : Expose TCSA-treated skin to UV light after application to trigger pro-hapten conversion.
  • Hapten controls : Use known haptens (e.g., dinitrochlorobenzene) without UV exposure.
  • T cell proliferation assays : Compare responses to TCSA alone versus TCSA + UV-treated epidermal extracts.
  • Mass spectrometry : Identify UV-dependent TCSA-protein adducts .

Q. What advanced analytical techniques improve TCSA quantification in complex environmental matrices beyond traditional methods?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution offers sub-ppb detection limits in sludge or water samples. For in situ microbial studies, stable isotope probing (SIP) with ¹³C-labeled TCSA can track biodegradation pathways. Compare these to fluorescence microscopy’s spatial resolution but lower sensitivity in heterogeneous samples .

Q. How can meta-analysis frameworks address variability in reported TCSA toxicity thresholds across studies?

Apply random-effects models to aggregate EC50 values from antimicrobial studies, weighting data by sample size and methodological rigor (e.g., OECD-compliant protocols). Stratify analyses by microbial strain, exposure duration, and matrix type (e.g., aqueous vs. biofilm). Sensitivity analyses should exclude outliers and assess publication bias .

Q. What interdisciplinary approaches optimize TCSA's environmental risk assessment in aquatic systems?

Combine microcosm experiments (measuring TCSA degradation rates under oxic/anoxic conditions) with metagenomics to identify biodegrading taxa. Use quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity. Field validation requires longitudinal sampling across seasons and correlation with physicochemical parameters (e.g., pH, organic carbon) .

Methodological Best Practices

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and figures. Use tables for EC50 comparisons and line graphs for kinetic data .
  • Statistical Rigor : Report confidence intervals for toxicity thresholds and apply ANOVA with post-hoc tests for multi-group comparisons. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .
  • Replication : Include biological and technical replicates in in vivo studies. For in vitro assays, validate findings across independent cell lines or microbial strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.